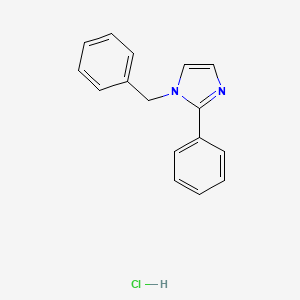

1-Benzyl-2-phenylimidazole hydrochloride

Description

1-Benzyl-2-phenylimidazole hydrochloride (CAS 37734-89-7) is an imidazole derivative with a molecular formula of C₁₆H₁₄N₂·HCl and a molecular weight of 270.76 g/mol . The compound features an imidazole core substituted with benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at the 1- and 2-positions, respectively. Its hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Imidazole derivatives are widely studied for their biological activity, including roles in enzyme inhibition, anticancer research, and antimicrobial agents .

Properties

CAS No. |

39269-68-6 |

|---|---|

Molecular Formula |

C16H15ClN2 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

1-benzyl-2-phenylimidazole;hydrochloride |

InChI |

InChI=1S/C16H14N2.ClH/c1-3-7-14(8-4-1)13-18-12-11-17-16(18)15-9-5-2-6-10-15;/h1-12H,13H2;1H |

InChI Key |

LIOJOGAWBPJICS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Preparation Methods

Catalytic Benzylation with Carboxylic Acid Derivatives

The reaction mechanism involves heating 2-phenylimidazole with benzyl alcohol in the presence of a carboxylic acid, anhydride, or benzyl ester. For example, benzoic acid or phthalic anhydride acts as a catalyst, facilitating the nucleophilic substitution at the imidazole’s N1 position. The general reaction is represented as:

$$

\text{2-Phenylimidazole} + \text{Benzyl Alcohol} \xrightarrow{\text{Carboxylic Acid Derivative}} \text{1-Benzyl-2-phenylimidazole} + \text{H}_2\text{O}

$$

Key parameters for this reaction include:

- Catalyst loading : 0.01–1.0 mole of carboxylic acid derivative per mole of imidazole, with optimal yields achieved at 0.05–0.4 mole.

- Benzyl alcohol ratio : 1.05–1.5 moles relative to the imidazole precursor to ensure complete conversion.

- Temperature : 200–300°C, with 230–260°C identified as the ideal range for rapid reaction completion (≤4 hours).

A representative procedure involves mixing 0.1 mole of 2-phenylimidazole, 0.11 mole of benzyl alcohol, and 0.033 mole of phthalic anhydride. Heating at 240°C for 3 hours under atmospheric pressure yields crude 1-benzyl-2-phenylimidazole, which is subsequently neutralized with sodium hydroxide and purified via vacuum distillation.

Optimization of Reaction Conditions

Solvent and Atmosphere Considerations

The reaction proceeds optimally in solvent-free conditions or inert organic solvents such as acetone. Conducting the reaction under reduced pressure (≈600 mmHg) or inert gas scavenging minimizes side reactions and enhances selectivity.

Role of Carboxylic Acid Derivatives

Carboxylic acid derivatives serve dual roles:

- Proton scavengers : Neutralize liberated HCl, preventing quaternization of the imidazole ring.

- Reaction accelerators : Lower the activation energy by stabilizing transition states through hydrogen bonding.

Commonly used derivatives include:

- Benzoic acid

- Phthalic anhydride

- Trimellitic acid benzyl ester

Purification and Hydrochloride Salt Formation

Isolation of the Free Base

Post-reaction, the crude product is treated with an aqueous alkali (e.g., NaOH) to neutralize residual acid. The organic layer, containing 1-benzyl-2-phenylimidazole, is separated and subjected to vacuum distillation. This step removes unreacted benzyl alcohol and low-boiling impurities, yielding a purity of >90%.

Conversion to Hydrochloride Salt

The free base is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with gaseous HCl or concentrated hydrochloric acid. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum. Analytical data from TCI America specifications confirm a melting point of 52–56°C for the purified compound.

Comparative Analysis of Synthetic Routes

| Parameter | Traditional (Benzyl Chloride) | Modern (Benzyl Alcohol + Catalyst) |

|---|---|---|

| By-product formation | High (1,3-dibenzylimidazolium) | Low (<5% imidazolium salts) |

| Reaction temperature | 80–120°C | 230–260°C |

| Yield | 60–75% | 85–95% |

| Handling safety | Poor (lachrymatory agent) | Improved (non-volatile reagents) |

Data adapted from US5021584A and industrial benchmarks.

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and catalyst dispersion. Heterogeneous catalysts, such as hydrotalcite-supported copper complexes, enhance recyclability and reduce production costs. Post-synthesis, the hydrochloride salt is micronized to ensure consistent particle size distribution for epoxy resin formulations, as specified in patent US8058327.

Challenges and Mitigation Strategies

- Impurity control : Residual 2-phenylimidazole in the final product is minimized by alkaline washing and redistillation. Thin-layer chromatography (TLC) with iodine staining confirms purity >95%.

- Thermal degradation : Excessive heating (>300°C) leads to imidazole ring decomposition, necessitating strict temperature monitoring.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-2-phenylimidazole hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

- Step 1: Formation of the imidazole core via cyclization of a diamine with a carbonyl source (e.g., using formamidine acetate in DMF at 100°C) .

- Step 2: Benzylation via nucleophilic substitution or coupling reactions (e.g., using benzyl chloride with K₂CO₃ in DMF) .

- Step 3: Hydrochloride salt formation by treating the free base with HCl in ethyl acetate . Yield optimization requires precise temperature control (90–100°C), solvent selection (DMF or 1,4-dioxane), and catalysts (e.g., Pd/C for hydrogenation steps). Side reactions, such as over-alkylation, can be minimized by stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm benzyl and imidazole proton environments .

- Infrared Spectroscopy (IR): Peaks at ~3100 cm⁻¹ (C-H aromatic) and ~1600 cm⁻¹ (imidazole C=N) validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% preferred) .

- Melting Point Analysis: Consistency with literature values (if available) ensures crystallinity .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound is studied for:

- Antimicrobial Activity: Screening against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays .

- Kinase Inhibition: Evaluation in enzyme-linked immunosorbent assays (ELISA) targeting cancer-related kinases (e.g., EGFR) .

- Prodrug Development: Functionalization of the benzyl group for enhanced bioavailability in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1-Benzyl-2-phenylimidazole derivatives?

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., MIC values for antimicrobial studies using CLSI guidelines) .

- Structural Isomerism: Confirm stereochemistry via X-ray crystallography or chiral HPLC, as minor isomers may exhibit divergent activity .

- Solubility Effects: Use dimethyl sulfoxide (DMSO) gradients in cell-based assays to avoid false negatives from precipitation .

Q. What strategies improve the yield of this compound in scaled-up synthesis?

Critical factors include:

- Catalyst Optimization: Transition from homogeneous (e.g., PdCl₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

- Solvent Recycling: Reuse DMF via distillation to reduce costs and waste .

- Flow Chemistry: Continuous flow reactors enhance heat/mass transfer, reducing side products in benzylation steps .

Q. How does the electronic nature of substituents on the benzyl group affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (EWGs): Nitro or chloro substituents at the benzyl para-position enhance antimicrobial potency by increasing electrophilicity .

- Electron-Donating Groups (EDGs): Methoxy groups improve solubility but reduce kinase binding affinity due to steric hindrance . Computational modeling (e.g., DFT calculations) can predict charge distribution and guide synthetic prioritization .

Q. What are the challenges in quantifying this compound in biological matrices?

Key hurdles and solutions:

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .

- Low Sensitivity: Derivatize with trifluoroacetic anhydride (TFAA) for enhanced detection in LC-MS .

- Degradation: Stabilize samples with EDTA and store at -80°C to prevent hydrolysis .

Methodological Guidance

Q. How to design a robust SAR study for 1-Benzyl-2-phenylimidazole derivatives?

- Core Modifications: Synthesize analogs with variations in the imidazole N-substituents (e.g., methyl, ethyl) .

- Benzyl Group Substitutions: Introduce halogens, alkyl chains, or heterocycles at the benzyl ortho/meta/para positions .

- Bioassay Panels: Test against diverse targets (e.g., bacterial strains, cancer cell lines) to identify selectivity profiles .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.